molecular formula C31H31F2N5O5S B3325309 Pulrodemstat (Methylbenzenesulfonate) CAS No. 2097523-57-2

Pulrodemstat (Methylbenzenesulfonate)

Katalognummer: B3325309
CAS-Nummer: 2097523-57-2
Molekulargewicht: 623.7 g/mol
InChI-Schlüssel: OZZFOHIBJFKYLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pulrodemstat (Methylbenzenesulfonate) involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its activity and selectivity. The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .

Industrial Production Methods: Industrial production of Pulrodemstat (Methylbenzenesulfonate) is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Pulrodemstat (Methylbenzenesulfonate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its therapeutic properties .

Common Reagents and Conditions: Common reagents used in the reactions involving Pulrodemstat (Methylbenzenesulfonate) include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed: The major products formed from these reactions are derivatives of Pulrodemstat (Methylbenzenesulfonate) with enhanced biological activity and selectivity .

Wirkmechanismus

Pulrodemstat (Methylbenzenesulfonate) exerts its effects by inhibiting the activity of lysine-specific demethylase-1 (LSD1). LSD1 is an enzyme involved in the demethylation of histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting LSD1, Pulrodemstat (Methylbenzenesulfonate) can modulate the expression of genes involved in cancer progression, leading to reduced tumor growth and increased cancer cell differentiation .

Biologische Aktivität

Pulrodemstat, also known as CC-90011, is a selective and reversible inhibitor of lysine-specific demethylase 1 (LSD1). This compound has garnered attention for its potential therapeutic applications in various cancers, particularly due to its ability to modulate epigenetic processes that influence tumor growth and immune response.

LSD1 is an important epigenetic regulator involved in the demethylation of mono- and di-methylated histones, specifically H3K4 and H3K9. By inhibiting LSD1, Pulrodemstat leads to the accumulation of these methylated histones, resulting in altered chromatin structure and gene expression. This mechanism is crucial for cancer treatment as it can reverse the epigenetic modifications that contribute to tumor progression and immune evasion .

Biological Activity

In Vitro Studies:

  • Pulrodemstat has demonstrated significant anti-cancer activity across various models. It induces differentiation in acute myeloid leukemia (AML) cells and small cell lung cancer (SCLC) cells, promoting apoptosis and inhibiting cell proliferation .
  • The compound has an IC50 of approximately 0.25 nM, indicating its potency as an LSD1 inhibitor .

In Vivo Studies:

  • In preclinical models, Pulrodemstat has shown efficacy in reducing tumor burden in SCLC. It enhances the anti-tumor immune response by increasing the infiltration of CD8+ T cells into tumors and decreasing immunosuppressive cell populations .
  • Clinical trials have reported dose-dependent responses in patients with neuroendocrine neoplasms, with thrombocytopenia being a common adverse effect .

Case Studies

  • Small Cell Lung Cancer (SCLC):
    • A study demonstrated that combining Pulrodemstat with anti-PD-1 therapy significantly improved immune cell activation and tumor infiltration compared to either treatment alone. This suggests a synergistic effect that could enhance therapeutic outcomes in SCLC patients .
  • Acute Myeloid Leukemia (AML):
    • Research indicated that Pulrodemstat effectively reduces leukemic stem cell populations and promotes differentiation, which is critical for overcoming therapy resistance in AML .

Comparative Analysis of LSD1 Inhibitors

The following table summarizes key characteristics of various LSD1 inhibitors, including Pulrodemstat:

CompoundTypeIC50 (nM)Clinical StatusNotable Effects
PulrodemstatReversible0.25Phase 1 TrialsInduces differentiation; enhances immune response
BomedemstatReversible0.5Approved for SCLCIncreases MHC-I expression; alters tumor microenvironment
TranylcypromineCovalent271Clinical TrialsPotential repurposing for various cancers

Eigenschaften

IUPAC Name

4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N5O2.C7H8O3S/c1-30-23(32)21(14-5-6-20(33-2)19(26)11-14)22(15-3-4-16(13-27)18(25)12-15)29-24(30)31-9-7-17(28)8-10-31;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11-12,17H,7-10,28H2,1-2H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZFOHIBJFKYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31F2N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097523-57-2
Record name Pulrodemstat tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097523572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PULRODEMSTAT TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/496P6HY485
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pulrodemstat (Methylbenzenesulfonate)
Reactant of Route 2
Pulrodemstat (Methylbenzenesulfonate)
Reactant of Route 3
Pulrodemstat (Methylbenzenesulfonate)
Reactant of Route 4
Reactant of Route 4
Pulrodemstat (Methylbenzenesulfonate)
Reactant of Route 5
Pulrodemstat (Methylbenzenesulfonate)
Reactant of Route 6
Pulrodemstat (Methylbenzenesulfonate)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.